molecular formula C10H13NS2 B14516541 Methyl methyl(2-methylphenyl)carbamodithioate CAS No. 62604-13-1

Methyl methyl(2-methylphenyl)carbamodithioate

Cat. No.: B14516541
CAS No.: 62604-13-1
M. Wt: 211.4 g/mol
InChI Key: FVXASVMXCPDTRH-UHFFFAOYSA-N
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Description

Methyl methyl(2-methylphenyl)carbamodithioate is an organic compound with the molecular formula C10H13NS2. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and polymer chemistry. This compound is particularly interesting due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl methyl(2-methylphenyl)carbamodithioate typically involves the reaction of methylamine with carbon disulfide, followed by the addition of 2-methylphenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl methyl(2-methylphenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Methyl methyl(2-methylphenyl)carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of rubber and plastics as a vulcanization accelerator and stabilizer.

Mechanism of Action

The mechanism of action of methyl methyl(2-methylphenyl)carbamodithioate involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its dithiocarbamate group can interact with thiol groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyanomethyl methyl(phenyl)carbamodithioate
  • 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness

Methyl methyl(2-methylphenyl)carbamodithioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective reactivity is desired.

Properties

CAS No.

62604-13-1

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

methyl N-methyl-N-(2-methylphenyl)carbamodithioate

InChI

InChI=1S/C10H13NS2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3

InChI Key

FVXASVMXCPDTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=S)SC

Origin of Product

United States

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